N-(2-ethoxybenzyl)-5-nitropyridin-2-amine
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Overview
Description
N-(2-ethoxybenzyl)-5-nitropyridin-2-amine is an organic compound that features a benzyl group substituted with an ethoxy group and a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine typically involves the following steps:
Ethoxylation: The ethoxy group can be introduced via an etherification reaction, where 2-ethoxybenzyl chloride reacts with a suitable nucleophile.
Amine Formation: The final step involves the formation of the amine group, which can be achieved through a reductive amination process using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and ethoxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxybenzyl)-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Boronic acids, palladium catalyst, base.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives.
Coupling: Formation of biaryl or diaryl compounds.
Scientific Research Applications
N-(2-ethoxybenzyl)-5-nitropyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes, affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxybenzyl)-5-nitropyridin-2-amine
- N-(2-ethoxybenzyl)-4-nitropyridin-2-amine
- N-(2-ethoxybenzyl)-5-aminopyridin-2-amine
Uniqueness
N-(2-ethoxybenzyl)-5-nitropyridin-2-amine is unique due to the specific positioning of the ethoxy and nitro groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct pharmacological or material properties compared to its analogs .
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-5-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-20-13-6-4-3-5-11(13)9-15-14-8-7-12(10-16-14)17(18)19/h3-8,10H,2,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAKUWBJVHFXJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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